molecular formula C12H8BrN3 B13968242 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine

6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13968242
M. Wt: 274.12 g/mol
InChI Key: OCDUBFIMRNXMGM-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyrrolopyrazines This compound is characterized by the presence of a bromophenyl group attached to the pyrrolo[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the condensation of 3-bromobenzaldehyde with 2,3-diaminopyridine. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide. The reaction mixture is heated to around 90°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-b]pyrazine: This compound shares a similar core structure but lacks the bromophenyl group.

    Quinoxaline: Another related compound with a similar heterocyclic structure but different substituents.

Uniqueness

6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C12H8BrN3/c13-9-3-1-2-8(6-9)10-7-11-12(16-10)15-5-4-14-11/h1-7H,(H,15,16)

InChI Key

OCDUBFIMRNXMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC3=NC=CN=C3N2

Origin of Product

United States

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